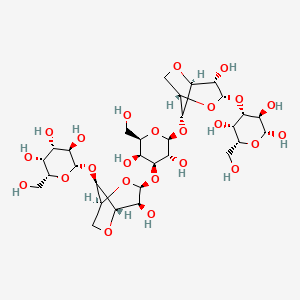Agaropentaose
CAS No.:
Cat. No.: VC18007089
Molecular Formula: C30H48O24
Molecular Weight: 792.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H48O24 |
|---|---|
| Molecular Weight | 792.7 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
| Standard InChI | InChI=1S/C30H48O24/c31-1-6-11(34)14(37)15(38)27(47-6)51-20-9-4-44-24(20)19(42)30(50-9)54-23-13(36)8(3-33)48-28(17(23)40)52-21-10-5-45-25(21)18(41)29(49-10)53-22-12(35)7(2-32)46-26(43)16(22)39/h6-43H,1-5H2/t6-,7-,8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+,30+/m1/s1 |
| Standard InChI Key | YKYIBFHYGKNHKT-XNHDDFGWSA-N |
| Isomeric SMILES | C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O)CO)O)O)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |
| Canonical SMILES | C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Agaropentaose (C₃₀H₄₈O₂₄) is a pentameric oligosaccharide consisting of alternating β-D-galactopyranose and 3,6-anhydro-α-L-galactopyranose residues linked via β-(1→4) glycosidic bonds . Its linear structure, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry, distinguishes it from branched agarolytic byproducts. The presence of hydroxyl groups and anhydro bridges contributes to its hydrophilicity and stability under physiological conditions .
Table 1: Structural Characteristics of Agaropentaose
| Property | Description |
|---|---|
| Molecular Formula | C₃₀H₄₈O₂₄ |
| Molecular Weight | 792.68 g/mol |
| Glycosidic Linkages | β-(1→4) between D-galactose and 3,6-anhydro-L-galactopyranose |
| Solubility | Highly soluble in water and polar solvents |
| Thermal Stability | Stable up to 120°C; degrades at higher temperatures |
Production Methods
Agaropentaose is typically generated through enzymatic hydrolysis of agarose using α-agarases (GH96 family) or β-agarases (GH50/GH86 families) . For instance, Catenovulum echini A3T produces α-agarases (Ce2834 and Ce2835) that cleave agarose into agarotetraose (A4) and agarohexaose (A6), which spontaneously hydrolyze into smaller oligomers like AOP . Industrial-scale production often employs immobilized enzymes to enhance yield and purity.
Biological Activities and Mechanisms
Neuroprotective Effects
Agaropentaose demonstrates significant neuroprotective activity against oxidative stress-induced neuronal damage. In SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA), a Parkinson’s disease model, pretreatment with AOP (50–200 μM) increased cell viability by 25–40% and restored mitochondrial membrane potential . These effects correlated with reduced intracellular reactive oxygen species (ROS) levels and enhanced activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Modulation of Signaling Pathways
The neuroprotective mechanism of AOP involves downregulation of pro-inflammatory pathways. In the same study, AOP suppressed the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK) and inhibited nuclear factor kappa B (NF-κB) translocation, reducing the expression of inflammatory cytokines such as TNF-α and IL-6 . This dual inhibition of oxidative and inflammatory pathways suggests a multitargeted mode of action.
Table 2: Key Findings from Neuroprotection Studies
| Parameter | Effect of AOP | Mechanism |
|---|---|---|
| Cell Viability | ↑ 25–40% | Mitochondrial protection |
| ROS Levels | ↓ 30–50% | Enhanced antioxidant enzyme activity |
| p38MAPK Phosphorylation | ↓ 60–70% | Inhibition of stress kinase signaling |
| NF-κB Activation | ↓ 50% | Reduced neuroinflammation |
Antioxidant and Anti-inflammatory Properties
Beyond neuroprotection, AOP exhibits broad-spectrum antioxidant activity, scavenging free radicals in a dose-dependent manner . Its anti-inflammatory effects have been validated in macrophage models, where it reduces nitric oxide (NO) production by 35–55% by blocking inducible NO synthase (iNOS) expression .
Challenges and Future Directions
Scalability and Cost
Current enzymatic production methods yield AOP at ~15–20% efficiency, necessitating optimization via protein engineering or microbial consortia . Economical large-scale production remains a hurdle.
Pharmacokinetic Studies
Despite promising in vitro results, in vivo pharmacokinetics—including absorption, distribution, and metabolism—are poorly characterized. Future research should employ radiolabeled AOP to track its biodistribution.
Clinical Validation
No clinical trials have evaluated AOP’s efficacy or safety in humans. Phase I trials focusing on dose escalation and toxicity profiles are critical for translational progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume